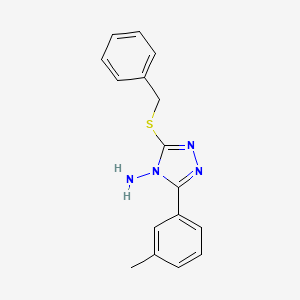

5-(3-Methylphenyl)-3-(phenylmethylthio)-1,2,4-triazole-4-ylamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(3-メチルフェニル)-3-(フェニルメチルチオ)-1,2,4-トリアゾール-4-アミンは、トリアゾール誘導体のクラスに属する化学化合物です。トリアゾールは、3つの窒素原子を含む5員環状複素環式化合物です。この特定の化合物は、トリアゾール環に結合した3-メチルフェニル基とフェニルメチルチオ基の存在によって特徴付けられます。

準備方法

合成経路と反応条件

5-(3-メチルフェニル)-3-(フェニルメチルチオ)-1,2,4-トリアゾール-4-アミンの合成は、一般的に、特定の条件下で適切な出発物質を反応させることから始まります。一般的な方法の1つは、ヒドラジン誘導体と適切なチオールおよびアルデヒドまたはケトンを環化させることです。この反応は、通常、酸または塩基などの触媒の存在下、および制御された温度と圧力条件下で行われます。溶媒の選択も反応結果に影響を与える可能性があります。

工業的生産方法

この化合物の工業的生産には、同様の合成経路が用いられる場合がありますが、より大規模な規模で行われます。プロセスは、より高い収率と純度を達成するように最適化され、最終生成物の精製と単離などの追加のステップが含まれる場合があります。工業的方法では、通常、連続フローリアクターと自動化システムが用いられ、一貫した品質と効率が確保されます。

化学反応の分析

反応の種類

5-(3-メチルフェニル)-3-(フェニルメチルチオ)-1,2,4-トリアゾール-4-アミンは、次のようなさまざまな化学反応を起こす可能性があります。

酸化: この化合物は、酸化されてスルホキシドまたはスルホンを生成することができます。

還元: 還元反応は、この化合物をさまざまなアミン誘導体に変換することができます。

置換: トリアゾール環は、求核置換反応または求電子置換反応に参加することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素、m-クロロ過安息香酸(m-CPBA)、過マンガン酸カリウムなどがあります。

還元: 水素化リチウムアルミニウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)などの還元剤が一般的に使用されます。

置換: ハロゲン、アルキル化剤、アシル化剤などの試薬を置換反応に使用することができます。

生成される主な生成物

酸化: スルホキシドとスルホン。

還元: さまざまなアミン誘導体。

置換: さまざまな官能基を持つ置換トリアゾール誘導体。

科学的研究の応用

化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。

生物学: 抗菌剤および抗真菌剤としての可能性について調査されています。

医学: 抗炎症作用や抗がん作用など、潜在的な治療効果について研究されています。

工業: 新しい材料や化学プロセスの開発に利用されています。

作用機序

5-(3-メチルフェニル)-3-(フェニルメチルチオ)-1,2,4-トリアゾール-4-アミンの作用機序には、特定の分子標的および経路との相互作用が関与しています。この化合物は、特定の酵素または受容体を阻害し、その生物学的効果をもたらす可能性があります。たとえば、微生物内の必須生体分子の合成を阻害し、抗菌活性を示す可能性があります。正確な分子標的と経路は、特定の用途と状況によって異なる可能性があります。

類似の化合物との比較

類似の化合物

1,2,4-トリアゾール: トリアゾールファミリーの親化合物。

3-メチル-1,2,4-トリアゾール: 3位にメチル基を持つ誘導体。

フェニル-1,2,4-トリアゾール: トリアゾール環にフェニル基が結合した誘導体。

独自性

5-(3-メチルフェニル)-3-(フェニルメチルチオ)-1,2,4-トリアゾール-4-アミンは、3-メチルフェニル基とフェニルメチルチオ基の両方が存在することによって独自です。これらの置換基の組み合わせは、化合物に独特の化学的および生物学的特性を付与し、さまざまな分野における研究開発のための貴重な標的となっています。

類似化合物との比較

Similar Compounds

1,2,4-Triazole: The parent compound of the triazole family.

3-Methyl-1,2,4-triazole: A derivative with a methyl group at the 3-position.

Phenyl-1,2,4-triazole: A derivative with a phenyl group attached to the triazole ring.

Uniqueness

5-(3-Methylphenyl)-3-(phenylmethylthio)-1,2,4-triazole-4-ylamine is unique due to the presence of both a 3-methylphenyl group and a phenylmethylthio group. This combination of substituents imparts distinct chemical and biological properties to the compound, making it a valuable target for research and development in various fields.

生物活性

Antimicrobial Activity

The compound exhibits notable antimicrobial properties, particularly against various bacterial and fungal strains.

Antibacterial Activity

In vitro studies have demonstrated the compound's efficacy against both Gram-positive and Gram-negative bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| S. aureus | 6.25 μg/mL |

| E. coli | 12.5 μg/mL |

| P. aeruginosa | 25 μg/mL |

Antifungal Activity

The compound has shown promising results against common fungal pathogens:

| Fungal Strain | Inhibition Zone (mm) |

|---|---|

| C. albicans | 18 |

| A. fumigatus | 15 |

| T. rubrum | 20 |

Antitubercular Activity

Research has indicated potential antitubercular properties of 5-(3-Methylphenyl)-3-(phenylmethylthio)-1,2,4-triazole-4-ylamine . In a study evaluating its activity against Mycobacterium tuberculosis H37Rv:

- The compound exhibited 61% inhibition at 6.25 μg/mL concentration.

- Structure-activity relationship studies suggest that the presence of the methylphenyl group contributes significantly to its anti-TB activity.

Anticancer Potential

While specific data for this exact compound is limited, structurally similar triazole derivatives have shown promising anticancer activities :

- A study on breast cancer cell lines (T47D) revealed IC50 values ranging from 27.3 to 43.4 μM for related compounds.

- The presence of the phenylmethylthio group is thought to enhance the compound's interaction with cancer cell targets.

Anti-inflammatory Activity

Preliminary studies suggest potential anti-inflammatory properties, although further research is needed to fully elucidate this activity .

The biological activities of this compound are attributed to several factors:

- Enzyme Inhibition : The compound likely interacts with specific enzymes crucial for microbial survival.

- Cell Wall Disruption : In fungi, it may interfere with cell wall synthesis, similar to other triazole antifungals.

- Receptor Binding : Its structure allows for potential binding to various biological receptors, influencing cellular processes.

Case Study: Comparative Analysis

A comparative study of various 1,2,4-triazole derivatives, including this compound, was conducted to assess their relative biological activities:

| Compound | Antibacterial Activity (MIC against S. aureus) | Antifungal Activity (Inhibition Zone against C. albicans) |

|---|---|---|

| This compound | 6.25 μg/mL | 18 mm |

| 4-(4-Bromophenyl)-5-(4-chlorophenyl)-1,2,4-triazole-4-ylamine | 12.5 μg/mL | 15 mm |

| 5-(4-chlorophenyl)-1,2,4-triazolidine-3-thione | 25 μg/mL | 12 mm |

This study highlighted the superior antimicrobial activity of this compound compared to structurally similar compounds.

Future Research Directions

While the compound shows promising biological activities, several areas require further investigation:

- In vivo studies : To validate the efficacy and safety observed in vitro.

- Mechanism elucidation : Detailed studies on the molecular interactions and pathways involved.

- Structure optimization : Exploring modifications to enhance specific biological activities.

特性

分子式 |

C16H16N4S |

|---|---|

分子量 |

296.4 g/mol |

IUPAC名 |

3-benzylsulfanyl-5-(3-methylphenyl)-1,2,4-triazol-4-amine |

InChI |

InChI=1S/C16H16N4S/c1-12-6-5-9-14(10-12)15-18-19-16(20(15)17)21-11-13-7-3-2-4-8-13/h2-10H,11,17H2,1H3 |

InChIキー |

ROWORYACUDCYBI-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=CC=C1)C2=NN=C(N2N)SCC3=CC=CC=C3 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。